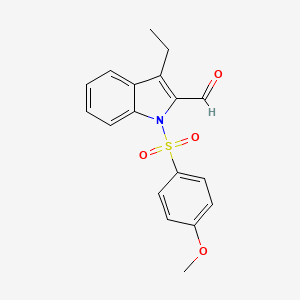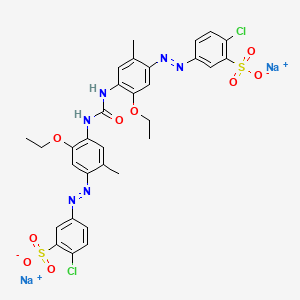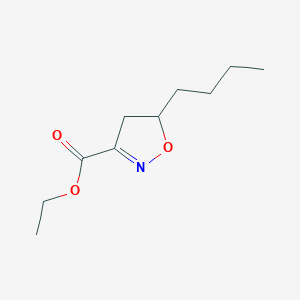
2,5-Bis(methylsulfanyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(methylthio)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two methylthio groups at positions 2 and 5 and an amino group at position 4 on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylthio)pyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2,5-dichloropyrimidine in DMF.
- Add sodium methylthiolate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of 2,5-Bis(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2,5-Bis(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Substituted pyrimidines with different functional groups replacing the amino group.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2,5-Bis(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
2,5-Bis(methylthio)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2,4-Diaminopyrimidine: Lacks the methylthio groups but has two amino groups.
2,5-Dimethylpyrimidine: Contains methyl groups instead of methylthio groups.
2,5-Dichloropyrimidine: Contains chlorine atoms instead of methylthio groups.
The uniqueness of 2,5-Bis(methylthio)pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methylthio groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
6623-79-6 |
|---|---|
分子式 |
C6H9N3S2 |
分子量 |
187.3 g/mol |
IUPAC名 |
2,5-bis(methylsulfanyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3S2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9) |
InChIキー |
LRKYERSXVLLJEF-UHFFFAOYSA-N |
正規SMILES |
CSC1=CN=C(N=C1N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)










